molecular formula C18H29NO8 B4989645 2-[Methyl-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethyl]amino]ethanol;oxalic acid

2-[Methyl-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethyl]amino]ethanol;oxalic acid

Cat. No.: B4989645
M. Wt: 387.4 g/mol
InChI Key: MCTKUGLMMCHETF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Methyl-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethyl]amino]ethanol;oxalic acid is a complex organic compound with a unique structure that combines both hydrophobic and hydrophilic elements. This compound is often used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethyl]amino]ethanol typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:

    Etherification: The initial step often involves the etherification of phenol derivatives with ethylene oxide or its derivatives under basic conditions.

    Oxalic Acid Addition: The final step involves the addition of oxalic acid to form the oxalate salt, which enhances the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethyl]amino]ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, polar aprotic solvents.

Major Products

The major products formed from these reactions include various alcohols, ketones, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[Methyl-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethyl]amino]ethanol is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to study enzyme interactions and cellular processes.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-[Methyl-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethyl]amino]ethanol exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Methyl-[2-[2-(2-methoxyphenoxy)ethoxy]ethyl]amino]ethanol
  • 2-[Methyl-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]amino]ethanol
  • 2-[Methyl-[2-[2-(2-butoxyphenoxy)ethoxy]ethyl]amino]ethanol

Uniqueness

Compared to similar compounds, 2-[Methyl-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethyl]amino]ethanol exhibits unique properties due to the presence of the isopropyl group, which enhances its hydrophobicity and influences its interaction with biological membranes and proteins. This makes it particularly useful in applications requiring specific solubility and interaction characteristics.

Properties

IUPAC Name

2-[methyl-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethyl]amino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4.C2H2O4/c1-14(2)21-16-7-5-4-6-15(16)20-13-12-19-11-9-17(3)8-10-18;3-1(4)2(5)6/h4-7,14,18H,8-13H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTKUGLMMCHETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1OCCOCCN(C)CCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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